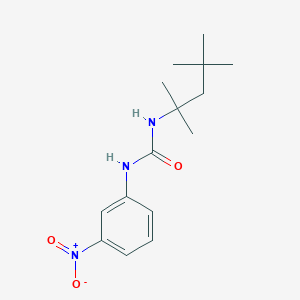

1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as NTMU, and it has been found to have various applications in different fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Anticancer Activity

A study by Nammalwar et al. (2010) discusses the synthesis of a compound closely related to 1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea. This compound, identified as NSC 726189, has shown strong anticancer activity in several assays and is being considered for clinical trials for kidney cancer treatment. The research outlines the de novo synthesis of a primary metabolite of this compound, highlighting its potential in cancer therapy (Nammalwar et al., 2010).

Hydrogel Formation and Anion Interaction

Lloyd and Steed (2011) investigated 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a variant of the compound , for its ability to form hydrogels in different acids. The study found that the morphology and rheology of these gels depend on the identity of the anion, suggesting potential applications in materials science (Lloyd & Steed, 2011).

Hydrogen Bonding and Molecular Interactions

Boiocchi et al. (2004) explored the hydrogen bonding interactions of 1,3-bis(4-nitrophenyl)urea with various oxoanions. The study showed how these interactions can lead to complex formation and potential urea deprotonation, which can be relevant in designing receptor molecules and understanding molecular recognition processes (Boiocchi et al., 2004).

Structural and Energetic Properties

Research by Kołodziejski et al. (1993) on the structural and hydrogen bonding characteristics of substituted ureas provides insights into how modifications in the urea structure, like those in 1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea, can influence molecular properties. This research is significant for understanding the solid-state behavior of such compounds (Kołodziejski et al., 1993).

Anion Recognition and Interaction

The study by Boiocchi et al. (2005) further demonstrates the interaction of urea derivatives with anions, highlighting the potential for designing anion receptors and understanding anion-induced chemical transformations (Boiocchi et al., 2005).

Nonlinear Optical Properties

Research on 1-(3-Nitrophenyl)-5-phenylpenta-2,4-dien-1-one by Patil et al. (2015) shows the potential of nitrophenyl ureas in nonlinear optical applications. This research is important for the development of new materials for optical technologies (Patil et al., 2015).

properties

IUPAC Name |

1-(3-nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-14(2,3)10-15(4,5)17-13(19)16-11-7-6-8-12(9-11)18(20)21/h6-9H,10H2,1-5H3,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPQMELRBPBHBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371825.png)

![8-[(2E)-2-[(2-Chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![3-Phenyl-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]-2,1-benzoxazole-5-carboxamide](/img/structure/B2371832.png)

![2-[[3-(4-Fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2371836.png)

![2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2371840.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371841.png)

![(2Z)-2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2371842.png)